molecular formula C20H20N4O2S B3002292 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1251558-71-0

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B3002292
CAS No.: 1251558-71-0
M. Wt: 380.47
InChI Key: JQJQFZPAZDCHQR-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a pyridin-2-ylthio moiety linked to a 3-cyclopropyl-1,2,4-oxadiazole ring at the 4-position of the pyridine. The acetamide nitrogen is substituted with a 2,4-dimethylphenyl group. The 1,2,4-oxadiazole ring is a heterocyclic motif known for metabolic stability and hydrogen-bonding capabilities, while the cyclopropyl group enhances lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-12-3-6-16(13(2)9-12)22-17(25)11-27-18-10-15(7-8-21-18)20-23-19(24-26-20)14-4-5-14/h3,6-10,14H,4-5,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJQFZPAZDCHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a 1,2,4-oxadiazole ring, a pyridine moiety, and a thioacetamide group. This unique arrangement contributes to its biological properties.

Molecular Formula

  • C : 17
  • H : 18
  • N : 4
  • O : 1
  • S : 1

Interaction with Biological Targets

The compound exhibits a range of biological activities attributed to its ability to interact with various cellular targets:

  • Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant anticancer properties. The compound has been tested against several cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. IC50 values reported are as low as 0.67 µM , indicating potent activity against these cell lines .
  • Enzyme Inhibition : The compound shows inhibition against specific enzymes such as alkaline phosphatase (ALP), with an IC50 value of 0.420 ± 0.012 μM , suggesting its potential in targeting metabolic pathways involved in cancer progression .
  • Cellular Signaling Modulation : It has been observed to modulate cell signaling pathways related to oxidative stress and inflammation by influencing transcription factors and metabolic enzymes .

Biological Activity Data Table

Activity TypeTarget Cell LinesIC50 Value (µM)
AnticancerPC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87
Enzyme InhibitionAlkaline Phosphatase0.420 ± 0.012

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various applications:

  • Anticancer Studies : A study evaluating multiple oxadiazole derivatives found that compounds similar to the target exhibited significant cytotoxicity across various cancer cell lines, with some derivatives showing better growth inhibition than established drugs like erlotinib .
  • Mechanism-Based Approaches : Research focusing on the mechanisms of oxadiazole derivatives has revealed their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • Molecular Docking Studies : Computational studies indicate strong binding affinities for the target enzymes involved in cancer metabolism, suggesting that structural modifications could enhance potency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide

  • Molecular Formula : C₁₆H₁₅N₇OS
  • Key Features: Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring. Contains an amino group on the triazole (vs. cyclopropyl in the target compound). Substituted with an m-tolyl group (meta-methylphenyl) instead of 2,4-dimethylphenyl.
  • Implications: The triazole’s amino group may improve solubility but reduce metabolic stability compared to the cyclopropyl-oxadiazole.

2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

  • Molecular Formula : C₁₅H₁₂ClN₇OS
  • Key Features :
    • Similar triazole core but substitutes m-tolyl with 3-chlorophenyl.
    • Chlorine atom introduces electronegativity and enhances hydrophobic interactions.
  • Implications : The chlorine substituent may improve target binding via halogen bonding but could increase toxicity risks compared to alkyl groups .

2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide

  • Molecular Formula : C₁₉H₁₇N₅OSBr₂
  • Molecular Weight : 523.244 g/mol
  • Key Features :
    • Allyl-substituted triazole and dibromo-methylphenyl group.
    • Bromine atoms significantly increase molecular weight and lipophilicity.

2-(4-(isopropylthio)phenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

  • Molecular Formula : C₁₉H₂₅N₃O₃S
  • Molecular Weight : 375.5 g/mol
  • Key Features :
    • Tetrahydro-2H-pyran-substituted oxadiazole and isopropylthio group.
    • The oxadiazole is fused with a cyclic ether, enhancing solubility.
  • Implications : The tetrahydro-2H-pyran group likely improves aqueous solubility compared to the cyclopropyl-oxadiazole in the target compound, but the isopropylthio group may reduce membrane permeability .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Not Provided ~400 (estimated) 3-cyclopropyl-1,2,4-oxadiazole, 2,4-dimethylphenyl
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide C₁₆H₁₅N₇OS 353.41 1,2,4-triazole, amino group, m-tolyl
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide C₁₅H₁₂ClN₇OS 357.82 1,2,4-triazole, amino group, 3-chlorophenyl
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide C₁₉H₁₇N₅OSBr₂ 523.24 Allyl-substituted triazole, dibromo-methylphenyl
2-(4-(isopropylthio)phenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide C₁₉H₂₅N₃O₃S 375.5 Tetrahydro-2H-pyran-oxadiazole, isopropylthio

Key Observations:

  • Heterocyclic Core : The target compound’s 1,2,4-oxadiazole offers greater metabolic stability than triazoles, which are prone to oxidation .
  • Substituent Effects :
    • Cyclopropyl and bromine enhance lipophilicity but may reduce solubility.
    • Halogens (Cl, Br) improve binding affinity via hydrophobic/halogen bonding but increase toxicity risks.
    • Ether groups (tetrahydro-2H-pyran) balance lipophilicity and solubility .
  • Aromatic Groups : 2,4-Dimethylphenyl provides steric bulk, while m-tolyl and chlorophenyl modulate electronic properties.

Research Findings and Implications

While the evidence lacks explicit biological data, structural comparisons suggest:

  • The target compound’s cyclopropyl-oxadiazole and dimethylphenyl groups likely confer superior metabolic stability and target selectivity over triazole analogs.
  • Brominated derivatives (e.g., Compound 2.3) may exhibit prolonged half-lives but pose developmental challenges due to toxicity.
  • Crystallographic studies using programs like SHELX could resolve conformational preferences and intermolecular interactions, aiding optimization.

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